rac-(2R,4S)-2-methyloxan-4-ol, trans

Stereoselective Synthesis Diastereoselective Reduction Tetrahydropyran Chemistry

rac-(2R,4S)-2-methyloxan-4-ol, trans (CAS 55230-32-5) is a racemic mixture of the trans diastereomer of 2-methyltetrahydro-2H-pyran-4-ol, a saturated six-membered oxygen heterocycle. It features a methyl substituent at the 2-position and a hydroxyl group at the 4-position in a defined trans configuration.

Molecular Formula C6H12O2
Molecular Weight 116.2
CAS No. 55230-32-5
Cat. No. B6172209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,4S)-2-methyloxan-4-ol, trans
CAS55230-32-5
Molecular FormulaC6H12O2
Molecular Weight116.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,4S)-2-methyloxan-4-ol, trans (CAS 55230-32-5): A Defined Stereochemical Building Block for Chiral Synthesis


rac-(2R,4S)-2-methyloxan-4-ol, trans (CAS 55230-32-5) is a racemic mixture of the trans diastereomer of 2-methyltetrahydro-2H-pyran-4-ol, a saturated six-membered oxygen heterocycle. It features a methyl substituent at the 2-position and a hydroxyl group at the 4-position in a defined trans configuration. This compound serves as a versatile chiral building block in organic synthesis, with applications as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the preparation of pharmaceutically relevant molecules, notably LRRK2 inhibitor candidates . Its value lies not in novelty, but in its defined relative stereochemistry, which dictates distinct reactivity and selectivity profiles compared to its cis isomer and other stereochemically undefined analogs.

Why Generic '2-Methyltetrahydropyran-4-ol' Cannot Substitute for rac-(2R,4S)-2-methyloxan-4-ol


Direct substitution of rac-(2R,4S)-2-methyloxan-4-ol, trans with generic '2-methyltetrahydro-2H-pyran-4-ol' (CAS 89791-47-9) or its cis isomer (CAS 33747-08-9) is chemically unsound for stereoselective applications. The generic CAS number designates a mixture of all four possible stereoisomers without defined relative configuration . In stereospecific transformations, the trans (2,4-equatorial) arrangement of the target compound provides distinct facial selectivity and reaction outcomes [1]. For instance, in an HLADH-catalyzed reduction, the trans alcohol is the exclusive major product, while the cis alcohol is only a very minor byproduct [1]. Using a stereochemically undefined mixture introduces unpredictable reaction diastereoselectivity, leading to reduced yield, complex purification, and irreproducible biological activity in medicinal chemistry campaigns .

Quantitative Differentiation Guide for rac-(2R,4S)-2-methyloxan-4-ol, trans


Diastereoselective Reduction: Trans Selectivity in L-Selectride Reduction of 2-Methyltetrahydropyran-4-one

In the reduction of 2-methyltetrahydropyran-4-one, L-Selectride shows a strong preference for the equatorial alcohol (trans isomer, corresponding to the target compound's relative stereochemistry) over the axial alcohol (cis isomer). The product ratio is 73% equatorial (trans) to 27% axial (cis) [1]. This contrasts with non-selective borohydride reductions (NaBH4, KBH4) which yield a more balanced product mixture. This demonstrates that the target compound is the thermodynamically and kinetically favored product under specific, synthetically useful conditions.

Stereoselective Synthesis Diastereoselective Reduction Tetrahydropyran Chemistry

Enzymatic Enantioselectivity: HLADH-Catalyzed Reduction Favors the Trans Alcohol with 100% ee

Horse liver alcohol dehydrogenase (HLADH) catalyzes the highly stereoselective reduction of racemic 2-substituted tetrahydropyran-4-ones. The major products are trans-tetrahydropyran-4-ols, all of which are obtained in 100% enantiomeric excess [1]. The cis alcohols are produced in very minor amounts only. This demonstrates an absolute enzymatic preference for the trans configuration, where the hydroxyl group at C-4 adopts the S configuration. This reinforces that the trans isomer is the biologically relevant and synthetically privileged stereochemistry.

Biocatalysis Enantioselective Synthesis Alcohol Dehydrogenase

Pharmaceutical Relevance: Specific Intermediate in LRRK2 Inhibitor Patents

The compound has been specifically cited in a Pfizer patent (WO2018/167629) describing cyclic substituted imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors for the treatment of Parkinson's and Alzheimer's diseases . The patent specifically lists the trans-configured 2-methyltetrahydro-2H-pyran-4-ol as a synthetic intermediate, distinguishing it from other isomers. While no direct biological activity is reported for the building block itself, its incorporation into a patented drug scaffold demonstrates its validated utility in a high-value pharmaceutical context, unlike generic mixtures or less-defined isomers.

Medicinal Chemistry LRRK2 Inhibitors Neurodegenerative Disease

Computed Lipophilicity: logP Comparison Indicates Higher LogP than Unsubstituted Analog

The computed XLogP3 value for the closely related 2-methyltetrahydro-2H-pyran (the non-hydroxylated analog) is 1.4 [1]. By comparison, unsubstituted tetrahydropyran has a computed logP of approximately 0.95. The introduction of the methyl group at the 2-position predictably increases lipophilicity by approximately 0.5 log units. While direct experimental logP data for rac-(2R,4S)-2-methyloxan-4-ol, trans is not available in the literature, the presence of the C2-methyl substituent is anticipated to confer enhanced membrane permeability compared to unsubstituted tetrahydropyran-4-ol (CAS 2081-44-9), a factor relevant in the design of CNS-penetrant drug candidates like LRRK2 inhibitors.

Physicochemical Properties Lipophilicity Drug-likeness

Vendor Purity and Availability: Consistent 97% Purity Standard for Research Use

Multiple vendors list rac-(2R,4S)-2-methyloxan-4-ol, trans at a standard purity of 97% (e.g., Leyan, ChemScene) . This is directly comparable to the purity offered for the generic 2-methyltetrahydro-2H-pyran-4-ol (CAS 89791-47-9), which is also typically supplied at 96-97% . The key differentiation is not in absolute purity, but in the explicit stereochemical integrity: vendors of the target compound specify the trans configuration, while generic suppliers do not guarantee the diastereomeric ratio. This is critical for reproducible stereoselective synthesis.

Chemical Procurement Purity Supply Chain

Optimal Application Scenarios for rac-(2R,4S)-2-methyloxan-4-ol, trans


Stereospecific Synthesis of LRRK2 Inhibitors and CNS Drug Candidates

Based on its citation in a Pfizer patent for LRRK2 inhibitors, this compound is best suited as a key intermediate in the synthesis of kinase inhibitors targeting neurodegenerative diseases like Parkinson's and Alzheimer's . Its defined trans configuration and predicted enhanced lipophilicity (logP ~1.4) make it a preferred building block over the generic mixture for CNS drug discovery programs requiring consistent stereochemistry and favorable blood-brain barrier penetration.

Diastereoselective Synthesis Using Chiral Tetrahydropyran Building Blocks

For synthetic chemists performing stereoselective transformations, the compound serves as a reliable starting material where the trans relationship between the C2-methyl and C4-hydroxyl group directs facial selectivity. As demonstrated by the L-Selectride reduction studies [1], the trans isomer is the major product of selective reductions, confirming its utility as a defined stereochemical substrate for further elaboration.

Biocatalytic Route Development for Enantiopure Alcohols

The compound can be used to establish biocatalytic protocols for the production of enantiopure (2S,4R)- or (2R,4S)-2-methyloxan-4-ol. As the HLADH studies show [1], the trans alcohol is the exclusive product of enzymatic reduction with 100% ee, making this racemic trans mixture an ideal starting point for kinetic resolution or asymmetric synthesis development, where it can be compared against its cis isomer to validate enzyme selectivity.

Physicochemical Property Benchmarking in Heterocyclic Series

When evaluating a series of tetrahydropyran-containing drug candidates, the compound provides a defined reference point for comparing the impact of the 2-methyl substituent on properties like logP, solubility, and metabolic stability. Its computed logP advantage over unsubstituted tetrahydropyran-4-ol (~1.4 vs. ~0.95) [2] makes it a valuable comparator in SAR studies aimed at optimizing CNS penetration.

Quote Request

Request a Quote for rac-(2R,4S)-2-methyloxan-4-ol, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.